molecular formula C20H21ClN2O B14163029 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol CAS No. 925217-83-0

4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol

Cat. No.: B14163029
CAS No.: 925217-83-0
M. Wt: 340.8 g/mol
InChI Key: UOVZXNPDZHFAHL-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a 2-chlorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 2-Chlorophenyl Group: The piperidine ring is then substituted with a 2-chlorophenyl group using a nucleophilic substitution reaction.

    Attachment of the Indole Moiety: The indole moiety is introduced through a coupling reaction, such as a Friedel-Crafts alkylation, where the indole is alkylated with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperidine ring or the indole moiety, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the piperidine ring or indole moiety.

    Substitution: Compounds with various substituents replacing the chlorine atom on the chlorophenyl group.

Scientific Research Applications

4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety may play a crucial role in binding to these targets, while the piperidine ring and chlorophenyl group contribute to the overall activity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidin-4-ol: A structurally similar compound with a chlorophenyl group on the piperidine ring.

    1H-Indole-3-acetic acid: Contains the indole moiety but lacks the piperidine ring and chlorophenyl group.

Uniqueness

4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol is unique due to its combination of a piperidine ring, chlorophenyl group, and indole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

925217-83-0

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C20H21ClN2O/c21-18-7-3-2-6-17(18)20(24)9-11-23(12-10-20)14-15-13-22-19-8-4-1-5-16(15)19/h1-8,13,22,24H,9-12,14H2

InChI Key

UOVZXNPDZHFAHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2Cl)O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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